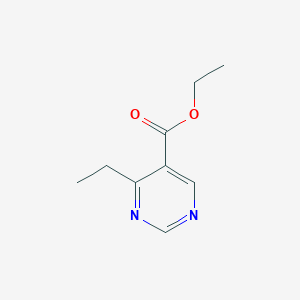

Ethyl 4-ethylpyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-ethylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-8-7(5-10-6-11-8)9(12)13-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOXGOGTWSQQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50526169 | |

| Record name | Ethyl 4-ethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110960-75-3 | |

| Record name | Ethyl 4-ethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Ethylpyrimidine 5 Carboxylate

Conventional Synthetic Routes to the Ethyl 4-ethylpyrimidine-5-carboxylate Scaffold

Conventional methods for synthesizing the pyrimidine (B1678525) core of this compound typically rely on well-established organic reactions. These include multi-step sequences to build the heterocyclic ring, cyclocondensation reactions, and subsequent esterification to form the ethyl carboxylate group.

Multi-step Organic Reactions for Pyrimidine Ring Construction

The construction of the pyrimidine ring is a fundamental step in the synthesis of this compound. This often involves the reaction of a compound containing an N-C-N fragment, such as an amidine, with a 1,3-dielectrophilic species. nih.gov One common approach is the condensation of a β-dicarbonyl compound or its synthetic equivalent with an amidine. wikipedia.org For instance, the Pinner synthesis, a historical method, involves the condensation of ethyl acetoacetate (B1235776) with amidines. wikipedia.org

The synthesis can also be achieved through a sequence of reactions. For example, a one-pot, three-component reaction between an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can yield pyrimidine-5-carbonitrile derivatives. growingscience.com Another approach involves the reaction of ketones with amidines in the presence of reagents like TEMPO and an iron(II)-complex. organic-chemistry.org These multi-step processes, while effective, can sometimes be lengthy and may require purification at various stages. nih.gov

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine derivatives. nih.gov These reactions typically involve the formation of the heterocyclic ring in a single step from acyclic precursors. The Biginelli reaction, a classic example, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic conditions to form dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. foliamedica.bg

Another widely used cyclocondensation strategy involves the reaction of 1,3-dicarbonyl compounds with amidines. nih.gov The use of different starting materials allows for the introduction of various substituents on the pyrimidine ring. For example, using a substituted β-ketoester can directly lead to a pyrimidine with a carboxylate group at the 5-position. The reaction conditions for these cyclocondensations often involve heating in a polar solvent in the presence of a condensing agent. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| β-Dicarbonyl Compound | Amidine | 2-Substituted Pyrimidine | Cyclocondensation wikipedia.org |

| Aldehyde, β-Ketoester, Urea | Dihydropyrimidine (B8664642) | Biginelli Reaction foliamedica.bg | |

| β-Ketoester | Amidine | 4-Pyrimidinol | Cyclocondensation organic-chemistry.org |

Esterification Procedures for Ethyl Carboxylate Formation

The formation of the ethyl carboxylate group is a crucial step in the synthesis of the target molecule. This is typically achieved through esterification of a corresponding carboxylic acid. The Fischer esterification is a common method, involving the reaction of the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uklibretexts.org This reaction is reversible, and to drive it towards the product, an excess of ethanol is often used, or the water formed during the reaction is removed. libretexts.orgathabascau.ca

Alternatively, the ester can be prepared from the corresponding acid chloride. The reaction of the pyrimidine-5-carbonyl chloride with ethanol would provide a vigorous and often higher-yielding route to the ethyl ester. chemguide.co.uk Another method involves the reaction of a carboxylic acid salt with an alkyl halide, in this case, the sodium salt of the pyrimidine-5-carboxylic acid with ethyl iodide. athabascau.ca

Advanced and Sustainable Synthetic Strategies for this compound

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These advanced strategies, including microwave-assisted synthesis and catalytic approaches, offer several advantages over conventional techniques, such as reduced reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating a wide range of reactions. tandfonline.comresearchgate.net In the context of pyrimidine synthesis, microwave-assisted methods have been successfully employed for cyclocondensation reactions, such as the Biginelli reaction, leading to the rapid formation of pyrimidine derivatives in high yields. foliamedica.bgtandfonline.com The use of microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.govresearchgate.net

Microwave-assisted synthesis has also been applied to the preparation of various substituted pyrimidines from different starting materials, including alkynones and amidines or guanidines. researchgate.net These methods are often performed in a sealed tube and can sometimes be carried out without the need for chromatographic purification, making them suitable for high-throughput synthesis. researchgate.net

| Reaction Type | Starting Materials | Conditions | Advantages |

| Biginelli Reaction | β-diketone, arylaldehyde, (thio)urea | Microwave irradiation | Rapid reaction rates, high yields (65-90%) tandfonline.com |

| Cyclocondensation | Alkynone, amidine/guanidine (B92328) | Microwave irradiation, 100-150 °C | Rapid, efficient, often no purification needed researchgate.net |

| Thiazolo[5,4-d]pyrimidine synthesis | 5-thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, thiourea | Microwave irradiation, 5 min | Rapid synthesis researchgate.net |

Catalytic Synthesis Approaches

Catalysis plays a crucial role in modern organic synthesis, offering highly selective and efficient pathways to complex molecules. mdpi.com Various catalytic systems have been developed for the synthesis of pyrimidines. For instance, metal-catalyzed one-pot procedures using nickel or copper catalysts can produce highly functionalized pyrimidines from cyanogen (B1215507) and β-dicarbonyl compounds under ambient conditions. rsc.org

Iridium-catalyzed multicomponent reactions have also been reported for the regioselective synthesis of pyrimidines from amidines and alcohols. bohrium.com These reactions proceed through a sequence of condensation and dehydrogenation steps. bohrium.com Furthermore, copper-catalyzed tandem reactions of various starting materials have been shown to produce sulfonamide pyrimidine derivatives in high yields. mdpi.com The use of catalysts not only enhances the efficiency of the reactions but also allows for the synthesis of a diverse range of substituted pyrimidines with high regioselectivity. acs.orgnih.gov

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety. The core objectives include the use of less hazardous materials, the design of energy-efficient processes, and the reduction of waste. snu.ac.kr

Key aspects of green chemistry in pyrimidine synthesis include:

Atom Economy: Synthetic pathways are designed to maximize the incorporation of all materials used in the process into the final product. This reduces the generation of byproducts and waste. snu.ac.krorganic-chemistry.org

Use of Safer Solvents and Auxiliaries: Efforts are made to replace hazardous solvents with greener alternatives. Where solvents are necessary, recovery and reuse strategies are implemented to minimize waste and emissions. skpharmteco.com The ideal is to make auxiliary substances like solvents and separation agents unnecessary or innocuous. skpharmteco.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts, such as copper (II) acetylacetonate (B107027) or nickel (II) acetylacetonate, can facilitate reactions in smaller quantities and can often be recycled, reducing waste. rsc.orgmdpi.com For instance, iridium-pincer complexes have been used to catalyze the sustainable multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.org

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for intermediate purification steps, saving solvents, energy, and time. organic-chemistry.orgrsc.orgthieme-connect.com This approach is exemplified by the one-pot, three-component synthesis of pyrimidines from acid chlorides, terminal alkynes, and amidinium salts. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. nih.gov

A study on the synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives employed a solvent-less Grindstone multicomponent reagent method, highlighting a green approach by mixing ethyl acetoacetate, urea/thiourea, and aromatic benzaldehyde (B42025) with a catalytic amount of CuCl₂·2H₂O. mdpi.com

Precursor Utilization in this compound Synthesis

The choice of precursors is fundamental to the successful synthesis of this compound. Various intermediates can be employed, each with its own set of reaction conditions and synthetic advantages.

Halogenated pyrimidines, such as ethyl 4-chloropyrimidine-5-carboxylate, are versatile intermediates in the synthesis of pyrimidine derivatives. nih.govlookchem.com The chlorine atom at the 4-position serves as a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functional groups, including the ethyl group required for the target molecule.

The synthesis of related compounds often involves the use of ethyl 2-chloropyrimidine-5-carboxylate as a key intermediate in the creation of Retinoid X receptor (RXR) agonists for cancer treatment. lookchem.com Similarly, ethyl 4-chloropyrimidine-5-carboxylate can be utilized in coupling reactions. For instance, the synthesis of novel ethyl pyrimidine-quinoline-4-carboxylate derivatives was achieved by coupling ethyl 2-aminophenylquinoline-4-carboxylate scaffolds with different 4-aryl-2-chloropyrimidines under microwave irradiation. semanticscholar.org

The preparation of these halogenated precursors themselves is a critical step. For example, the chlorination of pyrimidine precursors can be achieved using reagents like phosphoryl chloride (POCl₃).

4-Hydroxypyrimidines, which can exist in tautomeric equilibrium with 4-pyrimidones, are another class of precursors. google.com The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate the introduction of the ethyl group.

Several methods are known for the synthesis of 4-hydroxypyrimidines, including:

The reaction between a β-ketoester and an amidine. google.com

The reaction of a β-ketoester with thiourea followed by desulfurization with Raney nickel. google.com

The reaction of a 3-amino-2-unsaturated carboxylic acid amide with an acid halide or carboxylate. google.com

However, these methods can have drawbacks such as low yields depending on the reagents used, the high cost and handling difficulties of reagents like Raney nickel, and the difficulty in preparing certain starting materials. google.com

The construction of the pyrimidine ring itself often relies on the condensation of a β-dicarbonyl compound with an amidine or a similar N-C-N fragment like urea. youtube.compressbooks.pub For the synthesis of this compound, a suitable β-dicarbonyl precursor would be required. The protons alpha to both carbonyl groups in β-dicarbonyl compounds are particularly acidic, making them useful nucleophiles in synthesis. youtube.com

The general approach involves the reaction of a β-dicarbonyl compound with guanidine or other amidines to form the pyrimidine ring. researchgate.net Highly functionalized pyrimidines can be prepared in good yields through a one-pot process from cyanogen and β-dicarbonyl compounds in the presence of a metal catalyst. rsc.org

Enaminones are versatile building blocks in heterocyclic synthesis. thieme-connect.comnih.gov They can be prepared through the coupling of acid chlorides with terminal alkynes, followed by the addition of an amine. organic-chemistry.orgthieme-connect.com These enaminones can then undergo cyclocondensation with amidinium salts to yield pyrimidines. organic-chemistry.org This method offers a high degree of flexibility in the substitution pattern of the resulting pyrimidine. organic-chemistry.orgthieme-connect.com

Unsymmetrical enamino diketones can also serve as precursors, reacting with appropriate reagents to form the pyrimidine ring. The reactivity of the different carbonyl groups can be exploited to achieve regioselective cyclization.

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact.

Key parameters that are often optimized include:

Temperature: For nucleophilic substitution reactions, temperatures in the range of 80–100°C are often employed.

Catalysts: The choice and concentration of the catalyst can significantly influence reaction rates and yields. For instance, palladium-based catalysts or triethylamine (B128534) can be used to enhance reaction rates.

Solvents: Polar aprotic solvents like DMF or DMSO can maximize nucleophilicity in substitution reactions.

Stoichiometry: Adjusting the ratio of reactants is a fundamental aspect of optimization to ensure complete conversion of the limiting reagent and to minimize side reactions.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time required for completion, avoiding prolonged reaction times that could lead to decomposition or side product formation.

For industrial-scale production, continuous flow reactors are increasingly used to improve efficiency, safety, and control over reaction parameters.

Chemical Reactivity and Transformation Studies of Ethyl 4 Ethylpyrimidine 5 Carboxylate

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring in ethyl 4-ethylpyrimidine-5-carboxylate is π-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the pyrimidine ring towards nucleophiles is significantly influenced by the nature of the substituent at the 4-position. For effective nucleophilic substitution to occur, a good leaving group, typically a halide, is required at this position.

In related pyrimidine systems, such as 2,4-dichloropyrimidines, nucleophilic substitution generally occurs selectively at the 4-position. stackexchange.com This preference is attributed to the greater positive charge localization at the C4 position compared to the C2 position, making it more susceptible to nucleophilic attack. The stability of the Meisenheimer intermediate, an anionic σ-complex, also plays a crucial role in determining the regioselectivity of the substitution. stackexchange.com The presence of an electron-donating substituent at the C6 position can, however, alter this selectivity, favoring substitution at the C2 position. wuxiapptec.com

For ethyl 4-chloropyrimidine-5-carboxylate, a related analogue, the chlorine atom at the 4-position is readily displaced by a variety of nucleophiles. Studies on similar 4-chloropyrimidine (B154816) derivatives have demonstrated successful substitutions with amines, thiols, and alkoxides. For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine, sodium phenoxide, and sodium thiophenoxide yields the corresponding 4-substituted products. rsc.org

The general reactivity order for halide leaving groups in SNAr reactions is F > Cl ≈ Br > I. nih.gov However, the nature of the nucleophile and the reaction conditions, including the solvent, can significantly impact the reaction rate and outcome. libretexts.org For example, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium cyanide in dimethyl sulfoxide (B87167) does not result in the expected 4-cyano derivative but instead leads to the formation of ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate, indicating an unexpected displacement of the methylthio group. rsc.org

Functional Group Interconversions of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the 5-position of the pyrimidine ring offers a site for a variety of functional group transformations, providing a pathway to a diverse range of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or alkaline conditions. For example, ethyl 4-aminopyrimidine-5-carboxylate can be hydrolyzed to 4-aminopyrimidine-5-carboxylic acid. Similarly, ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes hydrolysis with aqueous sodium hydroxide (B78521) to yield the corresponding carboxylic acid.

Reduction: The ester functionality can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu For instance, the reduction of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate can produce ethyl 4-chloro-2-methylpyrimidine-5-methanol.

Amidation: The ethyl carboxylate can be converted to an amide by reaction with an amine. This reaction is often facilitated by heating or by the use of coupling agents.

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) can convert the ethyl ester into the corresponding carbohydrazide. For instance, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate reacts with hydrazine hydrate to form 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide. nih.gov

Table 1: Functional Group Interconversions of the Ethyl Carboxylate Moiety

| Starting Material Analogue | Reagent/Condition | Product Analogue | Reference |

| Ethyl 4-aminopyrimidine-5-carboxylate | Acid or Base | 4-Aminopyrimidine-5-carboxylic acid | |

| Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | Reducing Agent (e.g., LiAlH₄) | Ethyl 4-chloro-2-methylpyrimidine-5-methanol | |

| Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | Hydrazine Hydrate | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide | nih.gov |

Derivatization Strategies via the Ethyl Group

The ethyl group at the 4-position of the pyrimidine ring is generally less reactive than the pyrimidine ring itself or the ethyl carboxylate moiety. However, under specific conditions, it can be a site for derivatization.

One potential strategy involves the oxidation of the ethyl group. Strong oxidizing agents could potentially oxidize the ethyl group to an acetyl group or, with further oxidation, a carboxylic acid. However, such reactions would need to be carefully controlled to avoid oxidation of other parts of the molecule, particularly the pyrimidine ring.

Another approach could involve free-radical halogenation of the ethyl group, followed by nucleophilic substitution. This would introduce a functional group at the ethyl side chain, allowing for further elaboration.

In related heterocyclic systems, derivatization of alkyl groups has been achieved. For example, in the synthesis of quinazolines, condensation at a methyl group of a pyrimidine derivative with dimethylformamide dimethyl acetal (B89532) has been reported. researchgate.net

Oxidation and Reduction Processes

The pyrimidine ring system and its substituents can undergo various oxidation and reduction reactions.

Oxidation: The pyrimidine ring itself is relatively resistant to oxidation due to its electron-deficient nature. However, substituents on the ring can be oxidized. For instance, a hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. In the case of this compound, the ethyl group at the 4-position could potentially be oxidized to an acetyl group or a carboxylic acid under strong oxidizing conditions.

Reduction: The pyrimidine ring can be reduced under certain conditions. For example, catalytic hydrogenation can lead to the formation of dihydropyrimidine (B8664642) derivatives. The choice of catalyst and reaction conditions is crucial to control the extent of reduction. Desulfurization of a thioxo group on a pyrimidine ring has been achieved using Raney nickel, leading to a ring-opened product in one instance. growingscience.com

Cyclization Reactions Leading to Fused Heterocyclic Systems from this compound

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of the functional groups on the pyrimidine ring to form a new ring.

A common strategy involves the reaction of a 4-substituted pyrimidine with a bifunctional nucleophile. For instance, 4-chloropyrimidines can react with compounds containing both an amino and a hydroxyl or thiol group to form fused systems like pyrimido[4,5-b] oxazines or pyrimido[4,5-b] thiazines.

Another approach involves the intramolecular cyclization of a suitably substituted pyrimidine. For example, heating ethyl 4-aminopyrimidine-5-carboxylate with formamide (B127407) can induce cyclization to form a pyrimido[4,5-d]pyrimidine (B13093195) system. Similarly, refluxing 2-aminothiophenes with a mixture of formic acid and formamide can produce thieno[2,3-d]pyrimidin-4(3H)-one derivatives. researchgate.net

The synthesis of thieno[2,3-d]pyrimidines, which are structural analogs of quinazolines, often starts from a substituted thiophene (B33073) which is then cyclized to form the pyrimidine ring. nih.govekb.eg For example, ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate can be synthesized via the Gewald reaction and subsequently used to form 4-amino-thieno[2,3-d]pyrimidines. nih.govresearchgate.net

Furthermore, pyrimidine thiones can be converted to the corresponding chloro derivatives, which then react with nucleophiles like sodium azide (B81097) or thiourea (B124793) to yield fused systems such as tetrazolo[1,5-c]pyrimidines and pyrimido[2,1-b]pyrimidines. researchgate.net

Table 2: Examples of Cyclization Reactions Leading to Fused Heterocyclic Systems

| Starting Material Analogue | Reagent/Condition | Fused Heterocyclic System | Reference |

| Ethyl 4-aminopyrimidine-5-carboxylate | Formamide, Heat | Pyrimido[4,5-d]pyrimidine | |

| 2-Aminothiophene derivative | Formic acid, Formamide, Reflux | Thieno[2,3-d]pyrimidin-4(3H)-one | researchgate.net |

| 2-Thioxopyrimidine derivative | 1. POCl₃/PCl₅ 2. Sodium azide | Tetrazolo[1,5-c]pyrimidine | researchgate.net |

| 2-Thioxopyrimidine derivative | 1. POCl₃/PCl₅ 2. Thiourea | Pyrimido[2,1-b]pyrimidine | researchgate.net |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | scite.ai |

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Ethylpyrimidine 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of Ethyl 4-ethylpyrimidine-5-carboxylate is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The anticipated chemical shifts are influenced by the electronic effects of the pyrimidine (B1678525) ring and the ester functionality.

The protons of the ethyl group at the C4 position of the pyrimidine ring are expected to appear as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), due to spin-spin coupling. The ethyl group of the ester moiety will similarly present as a triplet and a quartet. The aromatic protons on the pyrimidine ring are expected to appear as singlets in the downfield region of the spectrum due to the deshielding effect of the aromatic system.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyrimidine-H (C2) | ~ 9.2 | Singlet |

| Pyrimidine-H (C6) | ~ 8.8 | Singlet |

| -O-CH₂-CH₃ (ester) | ~ 4.4 | Quartet |

| -CH₂-CH₃ (C4) | ~ 3.0 | Quartet |

| -CH₂-CH₃ (C4) | ~ 1.4 | Triplet |

| -O-CH₂-CH₃ (ester) | ~ 1.4 | Triplet |

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the lowest field. The sp²-hybridized carbons of the pyrimidine ring will resonate in the aromatic region. The sp³-hybridized carbons of the two ethyl groups will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (ester) | ~ 165 |

| C4 (pyrimidine) | ~ 163 |

| C2 (pyrimidine) | ~ 158 |

| C6 (pyrimidine) | ~ 156 |

| C5 (pyrimidine) | ~ 125 |

| -O-CH₂- (ester) | ~ 62 |

| -CH₂- (C4) | ~ 30 |

| -CH₃ (C4) | ~ 14 |

| -O-CH₂-CH₃ (ester) | ~ 14 |

Advanced NMR Techniques for Structural Confirmation

To unambiguously confirm the structure of this compound, advanced NMR techniques would be invaluable.

Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the two ethyl groups (the CH₂ and CH₃ of the C4-ethyl group and the OCH₂ and CH₃ of the ester ethyl group).

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations between the pyrimidine ring protons and the carbons of the ethyl substituents and the ester group, confirming their positions on the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can provide information about the spatial proximity of protons. This could help to confirm the through-space relationships between the ethyl group at C4 and the ester at C5 with the neighboring ring protons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O group of the ester, the C=N and C=C bonds of the pyrimidine ring, and the C-H bonds of the alkyl and aromatic moieties. The strong carbonyl stretch is typically one of the most prominent peaks in the spectrum.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=O (ester) | 1730 - 1715 | Strong |

| C=N, C=C (pyrimidine ring) | 1600 - 1450 | Medium to Strong |

| C-O (ester) | 1300 - 1000 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound, likely obtained through a technique such as Electrospray Ionization (ESI), would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the ethyl group from the pyrimidine ring, or the entire ester group.

Predicted Fragmentation Patterns for this compound

| Fragment | Description |

| [M - C₂H₅]⁺ | Loss of the ethyl group from the C4 position. |

| [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester. |

| [M - COOC₂H₅]⁺ | Loss of the entire carboxylate group. |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Should suitable single crystals of this compound be obtained, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

A literature search did not yield any published crystal structure for this compound. If a crystallographic study were to be performed, it would reveal the planarity of the pyrimidine ring and the conformation of the ethyl and ethyl carboxylate substituents relative to the ring. It would also elucidate the packing of the molecules in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonding or π-stacking that might be present.

Single Crystal X-ray Analysis and Structure Refinement

Following a comprehensive search of crystallographic databases and scientific literature, no publicly available single-crystal X-ray analysis data for this compound was found. While crystallographic information for analogous pyrimidine derivatives exists, providing insights into typical bond lengths, angles, and crystal packing motifs within this class of compounds, specific data for the title compound remains unreported.

The process of single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the unambiguous determination of the crystal system, space group, and unit cell dimensions of this compound. Furthermore, structure refinement processes, typically carried out using software like SHELXL, would yield a detailed model of the molecule, including the positions of all atoms, their anisotropic displacement parameters, and the geometry of the pyrimidine ring and its substituents.

In the absence of experimental data, theoretical calculations, such as Density Functional Theory (DFT), could provide a computed model of the molecule's structure. However, such computational models are predictive and await experimental validation through single-crystal X-ray analysis.

Analysis of Molecular Conformation and Geometry

Without experimental single-crystal X-ray data, a definitive analysis of the molecular conformation and geometry of this compound is not possible. However, based on the structures of related pyrimidine carboxylates, several features can be anticipated.

A detailed analysis would involve the examination of key bond lengths and angles. For instance, the C-N and C-C bond lengths within the pyrimidine ring, the bond lengths of the ethyl and carboxylate substituents, and the bond angles around the substituted carbon atoms of the pyrimidine ring would be of significant interest. Comparison of these parameters with those of structurally similar compounds for which crystallographic data are available could provide valuable insights.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state would be governed by a variety of intermolecular interactions. While the specific packing arrangement cannot be determined without crystallographic data, the potential for certain interactions can be predicted based on the molecule's functional groups.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Ethylpyrimidine 5 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling the accurate prediction of the electronic structure and properties of molecules. By calculating the electron density, DFT methods can provide detailed insights into a molecule's geometry, vibrational modes, and electronic behavior.

Geometry Optimization and Electronic Structure Determination

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For pyrimidine (B1678525) derivatives, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. These optimized structures are crucial for the subsequent calculation of other molecular properties.

Vibrational Frequencies and Spectroscopic Property Prediction

Theoretical vibrational analysis is a key application of DFT that allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational frequencies, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the atoms within the molecule. This information is invaluable for the structural characterization of newly synthesized compounds and for confirming the presence of specific functional groups. For instance, in studies of pyrimidine derivatives, characteristic vibrational frequencies for C=O, C-N, and N-H bonds can be computationally predicted and compared with experimental data. semanticscholar.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique that illustrates the charge distribution within a molecule. The MEP surface provides a visual representation of the electrostatic potential, with different colors indicating regions of negative, positive, and neutral potential. Red-colored areas typically denote electron-rich regions that are susceptible to electrophilic attack, while blue-colored areas indicate electron-poor regions prone to nucleophilic attack. For pyrimidine derivatives, MEP analysis can identify the most reactive sites on the molecule, offering insights into its potential intermolecular interactions and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's kinetic stability, chemical hardness, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

In a study of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, DFT calculations were used to determine the HOMO and LUMO energies, as well as the energy gap. semanticscholar.org This analysis helps in understanding how different substituents on the pyrimidine ring affect the molecule's electronic properties and reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5a | -0.228 | -0.076 | 0.152 |

| 5b | -0.231 | -0.076 | 0.155 |

| 5c | -0.232 | -0.078 | 0.154 |

| 5d | -0.232 | -0.082 | 0.15 |

| 5e | -0.233 | -0.081 | 0.152 |

| 5f | -0.232 | -0.082 | 0.15 |

| 5g | -0.23 | -0.083 | 0.147 |

| 5h | -0.23 | -0.082 | 0.148 |

| Data adapted from a study on 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. semanticscholar.org |

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and design, as it can elucidate the binding mode and affinity of a potential drug candidate.

For pyrimidine derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. semanticscholar.org In the case of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, docking simulations have been used to explore their binding interactions with targets such as α-amylase. semanticscholar.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. For example, compound 5g in a related study was found to form hydrogen bonds with Asp409 and Ser411 residues of the target protein. semanticscholar.org Such insights are crucial for understanding the structure-activity relationship and for the rational design of more potent inhibitors.

Comparative Analysis of Substituent Effects using Computational Methods

Computational methods are particularly useful for conducting comparative analyses of the effects of different substituents on the properties of a core molecular scaffold. By systematically varying the functional groups attached to the pyrimidine ring, researchers can computationally predict how these changes will influence the molecule's electronic properties, reactivity, and potential biological activity.

For instance, in the study of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, the presence of different halogenated benzyl (B1604629) groups was found to impact the compounds' antioxidant and anti-diabetic potentials. semanticscholar.orgnih.govmdpi.com Computational analyses, such as QSAR (Quantitative Structure-Activity Relationship) studies supported by DFT calculations, can correlate these substituent-induced changes in electronic parameters (like the HOMO-LUMO gap and dipole moment) with observed biological activities. semanticscholar.org This approach allows for a more rational and efficient approach to designing novel pyrimidine derivatives with desired properties.

Applications As Synthetic Intermediates and Building Blocks for Diverse Molecular Architectures Featuring the Pyrimidine 5 Carboxylate Scaffold

Precursor Role in Pyrimidine-Fused Heterocycles

The true synthetic utility of the ethyl 4-ethylpyrimidine-5-carboxylate scaffold is demonstrated in its role as a precursor to a variety of pyrimidine-fused heterocycles. By strategically modifying its substituents, chemists can induce intramolecular or intermolecular reactions to build additional rings onto the pyrimidine (B1678525) core.

The synthesis of pyrazolo[1,5-a]pyrimidines and their isomers, pyrazolo[3,4-d]pyrimidines, often involves the construction of a pyrimidine ring onto a pre-existing pyrazole (B372694). nih.govnih.govresearchgate.net This is typically achieved through the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. nih.govbme.hu For instance, the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with various β-dicarbonyl compounds can yield a range of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov

Conversely, a less common but viable strategy involves building the pyrazole ring onto a functionalized pyrimidine. This approach requires a pyrimidine with vicinal functional groups, such as a leaving group at the C4 position and a carbonyl or cyano group at the C5 position, which can react with hydrazine (B178648) or its derivatives. The this compound can be chemically modified to create such a precursor, which then undergoes cyclocondensation with hydrazine to form the fused pyrazole ring, resulting in the pyrazolo[4,3-d]pyrimidine scaffold.

Table 1: Synthetic Routes to Pyrazolopyrimidine Derivatives

| Starting Material Class | Reagent | Fused Product | Reference |

|---|---|---|---|

| 5-Aminopyrazole-4-carboxylate | β-Diketone | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Aminopyrazole-4-carbonitrile | β-Ketoester | Pyrazolo[1,5-a]pyrimidine | nih.govresearchgate.net |

| 4-Chloro-5-formylpyrimidine | Hydrazine | Pyrazolo[4,3-d]pyrimidine | Inferred |

The pyrimidine-5-carboxylate scaffold is a key starting point for the synthesis of pyrimido[4,5-d]pyrimidines. One effective method involves the reaction of 5-acyl-pyrimidine-4-carboxylates with hydrazine monohydrate, which leads to the formation of 2,5-substituted pyrimido[4,5-d]pyridazin-8(7H)-ones in high yields. researchgate.net Another approach utilizes the three-component reaction of 6-aminouracil (B15529) derivatives (a type of pyrimidine), aldehydes, and various amines or isothioureas. researchgate.net These reactions highlight the versatility of the pyrimidine ring in constructing bicyclic systems that are of significant interest due to their biological activities. researchgate.netmdpi.comoiccpress.com The synthesis of the isomeric pyrimido[5,4-d]pyrimidines has also been developed, often targeting potential applications as antitrypanosomal and antileishmanial agents. nih.gov

Table 2: Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

| Starting Pyrimidine | Reagents | Fused Product | Reference |

|---|---|---|---|

| 5-Acyl-pyrimidine-4-carboxylate | Hydrazine monohydrate | Pyrimido[4,5-d]pyridazin-8(7H)-one | researchgate.net |

| 6-Aryl-4-oxo-2-thioxo-hexahydropyrimidine-5-carbonitrile | Formic Acid / Phenyl isothiocyanate | Pyrimido[4,5-d]pyrimidine-trithione | researchgate.net |

Thienopyrimidines, which are structural analogs of quinazolines, can be synthesized by either constructing the pyrimidine ring onto a thiophene (B33073) or by forming the thiophene ring onto a pre-existing pyrimidine. nih.gov The latter approach, known as the Thorpe-Ziegler cyclization, starts with a pyrimidine derivative that has a mercaptocarbonitrile group. nih.gov This method allows for the direct annulation of the thiophene ring. Another prominent method is the Gewald reaction, which typically involves a one-pot cyclocondensation of a ketone or aldehyde with an activated nitrile and elemental sulfur to form a 2-aminothiophene, which is then cyclized to create the final thienopyrimidine.

The Hantzsch condensation is a classical and effective method for synthesizing thiazolo[3,2-a]pyrimidines. This reaction involves the cyclocondensation of a pyrimidine-2-thione with an α-haloketone. biointerfaceresearch.com A highly relevant example is the reaction of ethyl 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with reagents like ethyl bromoacetate (B1195939) or chloroacetonitrile. ijnc.irnih.gov This reaction proceeds via initial S-alkylation of the thiouracil moiety, followed by an intramolecular cyclization and dehydration to yield the fused thiazolo[3,2-a]pyrimidine system. nih.gov This strategy provides a direct route from pyrimidine-5-carboxylate derivatives to these important bicyclic heterocycles. biointerfaceresearch.comnih.gov

Table 3: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives from Pyrimidine Precursors

| Pyrimidine Starting Material | Reagent | Fused Product | Reference |

|---|---|---|---|

| Dihydropyrimidine-2(1H)-thione | Ethyl bromoacetate | 2H-Thiazolo[3,2-a]pyrimidin-3(5H)-one | ijnc.ir |

| Ethyl 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Chloroacetonitrile | Ethyl 3-amino-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | nih.gov |

| Ethyl 2-phenacylthio-dihydropyrimidine-5-carboxylate | Polyphosphoric Acid (intramolecular cyclization) | Ethyl 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | nih.gov |

Pyrrolopyrimidines, also known as 7-deazapurines, are a crucial class of heterocycles found in various natural products and clinically important molecules. mdpi.comnih.gov Their synthesis can be achieved by constructing the pyrrole (B145914) ring onto an existing pyrimidine core. A common synthetic route involves the reaction of a 4-chloropyrimidine (B154816) derivative with hydrazine hydrate (B1144303) to produce a 4-hydrazinopyrrolopyrimidine intermediate. nih.gov This intermediate is a versatile building block that can be further cyclized with reagents like acetic anhydride (B1165640) or carbon disulfide to form tricyclic systems such as pyrrolo[3,2-e] nih.govijnc.irnih.govtriazolo[4,3-c]pyrimidines. nih.gov To utilize this compound in such a synthesis, the 4-ethyl group would first need to be converted into a suitable leaving group, like a chloro substituent, to enable the initial reaction with hydrazine.

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netnih.gov This approach is valued for its atom economy, reduced waste, and operational simplicity. bohrium.comorganic-chemistry.org

The this compound structure is an excellent candidate for use in MCRs. Its multiple functional sites—including the electrophilic ester carbonyl, the nucleophilic ring nitrogens, and potentially activated protons on the ethyl group—can participate in a variety of bond-forming events. For example, a palladium-catalyzed four-component reaction strategy has been developed for the synthesis of pyrimidine carboxamides from amidines, styrenes, and N,N-dimethylformamide (DMF), where DMF cleverly acts as a source for two different parts of the final molecule. nih.govbohrium.com While not directly using this compound, these advanced MCRs demonstrate the potential for pyrimidine-based scaffolds to be integrated into complex, one-pot synthetic strategies to rapidly generate diverse molecular libraries. researchgate.netnih.gov

Development of Agrochemical Intermediates

The pyrimidine nucleus is a cornerstone in the agrochemical industry, forming the structural basis for a range of highly effective fungicides and herbicides. nih.govgrowingscience.com Several commercial pesticides feature this heterocyclic system, highlighting its importance in crop protection. nih.gov The pyrimidine-5-carboxylate moiety, as seen in this compound, serves as a crucial intermediate for creating new agrochemicals, offering a scaffold that can be readily modified to optimize biological activity against target pests and weeds. chemimpex.comwipo.int

Research has demonstrated that derivatives of pyrimidine are active against a wide array of phytopathogenic fungi, often showing potency comparable to or greater than existing commercial fungicides. nih.gov For instance, studies on novel pyrimidine derivatives have shown significant fungicidal activity against various plant pathogens. nih.gov The development of such compounds often involves the synthesis of a core pyrimidine structure which is then functionalized to enhance efficacy. The ethyl carboxylate group at the 5-position is particularly useful as it can be hydrolyzed to the corresponding carboxylic acid or converted into amides, providing diverse points for molecular elaboration.

Similarly, in herbicide development, pyrimidine derivatives have been designed to control undesired plant growth, including both annual and perennial weeds, while maintaining safety for important crops. wipo.intgoogle.com The structure-activity relationship studies indicate that substituents on the pyrimidine ring play a critical role in their herbicidal efficacy. For example, research on 4-(1H-pyrazol-1-yl)pyrimidine derivatives showed that modifying the group at the 6-position of the pyrimidine ring significantly influenced the compound's herbicidal activity, with some derivatives showing potent inhibition of weed root growth. nih.gov This underscores the value of intermediates like this compound, which provide a stable core for systematic chemical modification.

The following table summarizes various pyrimidine derivatives that have been investigated for their agrochemical properties, illustrating the versatility of the pyrimidine scaffold.

Table 1: Examples of Pyrimidine Derivatives in Agrochemical Research

| Compound Class | R-Group Modifications | Target Application | Research Finding | Citation |

|---|---|---|---|---|

| Pyrimidine Sulfonate Esters | Various sulfonate groups introduced to the pyrimidine ring | Fungicide, Insecticide | Showed good antibacterial activity against Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri. | [N/A] |

| 4-(1H-pyrazol-1-yl)pyrimidines | Alkoxy, amino, alkylthio, and alkynyloxy groups at the C6-position | Herbicide | The alkynyloxy group at the C6-position was crucial for bleaching activities, while amino groups led to excellent root growth inhibition in weeds. | nih.gov |

| 5-Acylbarbituric Acids | Integration of a pyrimidinedione moiety into the benzene (B151609) ring | Herbicide (PPO Inhibitor) | Compounds exhibited significant herbicidal efficacy, with some achieving complete inhibition of tested weeds at low dosages. | mdpi.com |

| Fused Pyrimidines | Triazolo[4,3-a]pyrimidine-6-carbonitriles | Antimicrobial, Anticancer | Synthesized compounds were evaluated for biological activity, demonstrating the utility of the pyrimidine-carbonitrile scaffold. |

Exploration in Materials Science Applications

The unique electronic properties of the pyrimidine ring have also led to its exploration in the field of materials science. nih.gov The pyrimidine nucleus is considered π-deficient due to the presence of two electronegative nitrogen atoms, which influences its photophysical and electronic characteristics. nih.govscialert.net This property makes pyrimidine derivatives, including the pyrimidine-5-carboxylate scaffold, attractive candidates for developing novel functional materials such as fluorescent probes and organic electronics.

Researchers have synthesized libraries of pyrimidine-derived compounds to tune their photoluminescent properties. nih.gov By strategically adding electron-donating or highly conjugated groups to the π-deficient pyrimidine ring, it is possible to create fluorophores with strong emissions. nih.govacs.org For example, a study on pyrimidine-derived α-amino acids demonstrated that combining the pyrimidine motif with electron-rich aryl substituents resulted in fluorophores with high quantum yields and brightness. nih.govacs.org These fluorescent amino acids have potential uses as probes for studying biological mechanisms and protein interactions. nih.gov

The photophysical properties of pyrimidine derivatives are highly dependent on their substitution patterns. Studies on 5-substituted 2-thiopyrimidines have shown that even small changes to the substituent at the C5 position can significantly alter the triplet excited state energies and lifetimes, which is crucial for applications in photochemistry and photobiology. nih.gov The ester group in this compound provides a convenient handle for introducing a wide variety of functional groups at this key position, allowing for the fine-tuning of the material's optical properties.

Furthermore, pyrimidine-5-carbonitrile derivatives have been used as precursors for creating carbon quantum dots (CQDs), which are nanomaterials with applications in bioimaging and sensing. nih.gov The thermal treatment of these nitrogen-rich heterocyclic compounds leads to the formation of fluorescent CQDs. nih.gov This highlights the potential of the pyrimidine-5-carboxylate scaffold, a close structural relative, as a building block for advanced carbon-based nanomaterials.

The table below details some of the photophysical properties and materials science applications of pyrimidine derivatives, showcasing the potential of the scaffold.

Table 2: Pyrimidine Derivatives in Materials Science

| Compound Class | Key Feature | Application | Finding | Citation |

|---|---|---|---|---|

| Pyrimidine-Derived α-Amino Acids | Combination of π-deficient pyrimidine with electron-rich aryl groups | Fluorescent Probes | Resulted in fluorophores with high quantum yields and brightness, sensitive to solvent and pH. | nih.govacs.org |

| 5-Substituted 2-Thiopyrimidines | Substitution at C5-position (e.g., t-butyl, methyl) | Photophysical Studies | C5 substitution significantly influences triplet excited state energies and lifetimes. | nih.gov |

| Pyrimidine-5-carbonitrile Derivatives | Nitrogen-rich heterocyclic structure | Carbon Quantum Dot (CQD) Precursors | Successfully used to synthesize fluorescent CQDs with potential anti-inflammatory and anticancer applications. | nih.gov |

| Dihydrotetrazolopyrimidine Derivatives | Fused pyrimidine ring system with a carboxylate group | Synthesis of Novel Heterocycles | A multicomponent reaction yielded a new dihydrotetrazolopyrimidine derivative, expanding the library of functional heterocycles. | researchgate.net |

Q & A

Q. What are the common synthetic routes for Ethyl 4-ethylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclocondensation reactions, such as the Biginelli reaction, using β-keto esters, aldehydes, and urea derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol or acetic acid), temperature (80–100°C), and catalysts (e.g., HCl or Lewis acids) to improve yield and purity. Monitoring reaction progress via thin-layer chromatography (TLC) and isolating intermediates through recrystallization or column chromatography are critical steps . For derivatives with steric hindrance (e.g., bulky substituents), microwave-assisted synthesis may reduce reaction time and enhance selectivity .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze bond lengths, angles, and torsion angles . For example, the pyrimidine ring typically exhibits planarity deviations <0.05 Å, and substituents like the ethyl group show C–C bond lengths of ~1.54 Å . Complementary techniques like / NMR and FT-IR confirm functional groups: ester carbonyls appear at ~1700 cm in IR, while NMR shows signals at δ 165–170 ppm for the carboxylate .

Q. What analytical methods are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for quantifying purity (>95%). Reverse-phase C18 columns and mobile phases like acetonitrile/water (70:30 v/v) provide optimal separation. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts, while elemental analysis (C, H, N) ensures stoichiometric consistency within ±0.3% .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond angles or disorder in crystal packing often arise from dynamic effects (e.g., solvent mobility) or twinning. Use SHELXL’s TWIN command to model twinned crystals and refine anisotropic displacement parameters (ADPs) for heavy atoms. For unresolved electron density, consider alternative conformers with PART instructions and validate using R-factor convergence (target: < 5%) . If data conflicts persist, cross-validate with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental geometries .

Q. What strategies mitigate instability of this compound intermediates during synthesis?

Unstable intermediates (e.g., enolic tautomers) require inert atmospheres (N/Ar) and low temperatures (−20°C to 0°C). Stabilize reactive species via in situ derivatization—for example, converting thiol intermediates to disulfides using iodine. Kinetic trapping with scavengers (e.g., molecular sieves for water-sensitive steps) and real-time monitoring via in situ FT-IR or Raman spectroscopy improve control .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Introduce substituents at the 4-ethyl or 5-carboxylate positions to modulate lipophilicity (logP) and bioavailability. For antimicrobial activity, fluorination at the pyrimidine ring (e.g., 2-trifluoromethyl) enhances membrane penetration, while sulfonyl groups at the 6-position improve target binding. SAR validation involves in vitro assays (e.g., MIC for antibacterials) paired with molecular docking (AutoDock Vina) to predict binding affinities to targets like dihydrofolate reductase .

Q. What computational tools are effective for analyzing non-planar conformations in this compound derivatives?

Cremer-Pople puckering parameters quantify ring distortions in saturated pyrimidines. For example, a six-membered ring with Å and indicates a chair conformation. Molecular dynamics (MD) simulations (AMBER force field) assess flexibility over 100-ns trajectories, while QTAIM analysis identifies critical non-covalent interactions (e.g., C–H···O) stabilizing puckered forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.